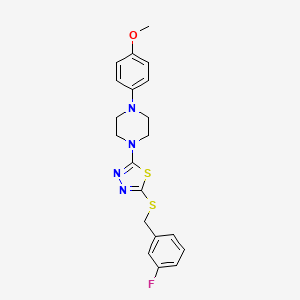
2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C20H21FN4OS2 and its molecular weight is 416.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C19H21FN4OS
- SMILES : COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F
Anticancer Properties
Research has indicated that thiadiazole derivatives exhibit significant anticancer activity. A review by Alam et al. (2020) highlighted that various thiadiazole compounds demonstrated suppressive activity against multiple human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3) .
Table 1: Anticancer Activity of Thiadiazole Derivatives
| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Compound 21 | SK-MEL-2 | 4.27 | Inhibition of ERK1/2 |
| Compound 24 | A549 | Not specified | Induction of G1 to S phase transition |
| Compound 58 | HCT-116 | 92.2 ± 1.8 | Induction of apoptosis via caspases |
The study also emphasized the importance of substituents on the thiadiazole ring in enhancing anticancer efficacy .
Antimicrobial Activity
Thiadiazole derivatives have been explored for their antimicrobial properties. Some studies have shown that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival.
Case Study:
A recent study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Cell Cycle Modulation : Evidence suggests that certain derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Production : Some studies indicate that thiadiazoles can increase ROS levels in cancer cells, triggering oxidative stress and cell death.
科学研究应用
Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. The presence of the piperazine and fluorobenzyl groups enhances the lipophilicity and membrane permeability of the compound, potentially leading to improved efficacy against various bacterial strains. Studies have shown that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
Thiadiazoles are known for their anticancer properties. The compound has been investigated for its ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival. For instance, studies have suggested that similar compounds can inhibit the activity of protein kinases that are crucial for tumor growth.
Neuropharmacological Effects
The piperazine ring in this compound is associated with neuropharmacological activities. Research indicates that compounds with similar structures can act as serotonin receptor modulators, which may be beneficial in treating psychiatric disorders such as anxiety and depression. The potential for this compound to influence neurotransmitter systems warrants further investigation.
Case Study 1: Antimicrobial Efficacy
A study published in Journal of Medicinal Chemistry evaluated a series of thiadiazole derivatives for their antimicrobial activity. The results indicated that compounds similar to 2-((3-Fluorobenzyl)thio)-5-(4-(4-methoxyphenyl)piperazin-1-yl)-1,3,4-thiadiazole exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on anticancer properties, researchers synthesized several thiadiazole derivatives and tested their effects on human breast cancer cell lines. The findings revealed that certain derivatives induced apoptosis through caspase activation and mitochondrial pathway modulation. The compound's structure was noted to enhance its interaction with target proteins involved in apoptosis regulation.
属性
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN4OS2/c1-26-18-7-5-17(6-8-18)24-9-11-25(12-10-24)19-22-23-20(28-19)27-14-15-3-2-4-16(21)13-15/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQSMWDQAIDRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













